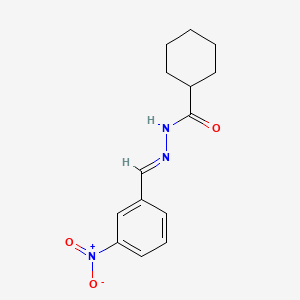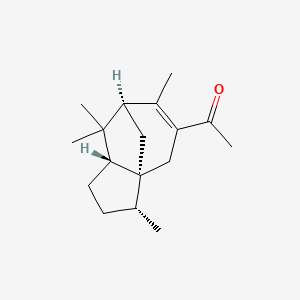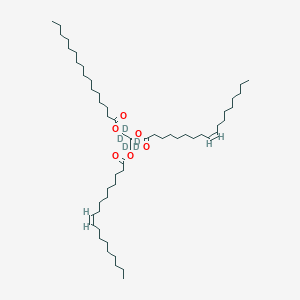
4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose is a complex carbohydrate derivative. It is a disaccharide composed of two sugar molecules: 2-acetamido-2-deoxy-beta-D-galactopyranose and D-galactopyranose. This compound is of significant interest in the fields of biochemistry and glycobiology due to its structural and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose can be achieved through enzymatic methods. One such method involves the use of beta-N-acetylhexosaminidase from Aspergillus oryzae, which catalyzes the formation of the compound from its monosaccharide precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic synthesis. The process is optimized for yield and purity, ensuring that the final product meets the required standards for research and application purposes.
Analyse Des Réactions Chimiques
Types of Reactions
4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the sugar molecules.
Reduction: This reaction can convert carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It plays a role in studying cell surface interactions and glycosylation processes.
Medicine: It is investigated for its potential in developing therapeutic agents and diagnostic tools.
Industry: It is used in the production of bioactive compounds and as a standard in analytical methods.
Mécanisme D'action
The mechanism of action of 4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes like signal transduction and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other disaccharides and glycosides, such as:
- 2-acetamido-4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-2-deoxy-D-glucopyranose
- 2-acetamido-6-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-2-deoxy-D-glucopyranose
Uniqueness
What sets 4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose apart is its specific structural configuration and the presence of the acetamido group, which imparts unique biochemical properties and reactivity.
Propriétés
Numéro CAS |
34621-75-5 |
|---|---|
Formule moléculaire |
C14H25NO11 |
Poids moléculaire |
383.35 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)8(19)5(2-16)25-14(7)26-12-6(3-17)24-13(23)11(22)10(12)21/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10-,11-,12+,13?,14+/m1/s1 |
Clé InChI |
DRHGSSXSNNHAAL-KMJSDMRTSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)
![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)



![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)
![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)

![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)



